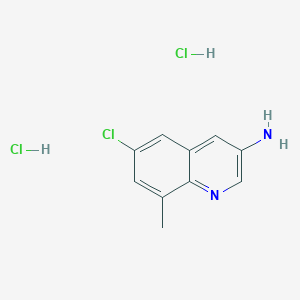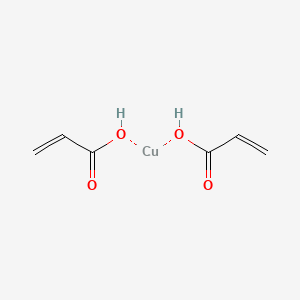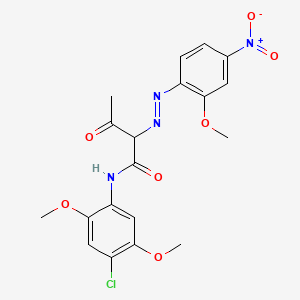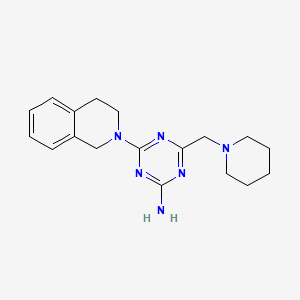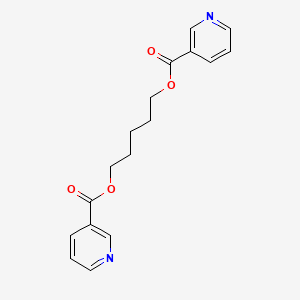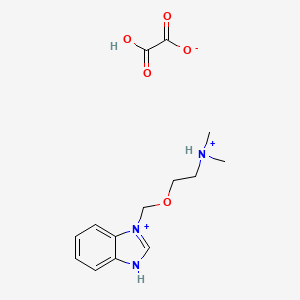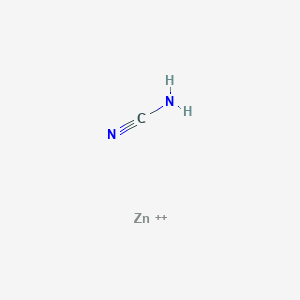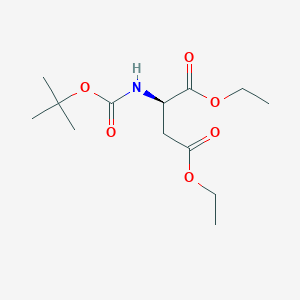
(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is a compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) typically involves the esterification of ®-2-Tert-butoxycarbonylamino-succinic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.
Major Products Formed
Hydrolysis: Yields ®-2-Tert-butoxycarbonylamino-succinic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) involves the hydrolysis of the ester bonds to release the active carboxylic acid and alcohol. The carboxylic acid can then participate in various biochemical pathways, while the alcohol can be further metabolized or used as a solvent.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: Used in the production of perfumes and as a solvent.
Uniqueness
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is unique due to its specific structure, which includes both tert-butoxycarbonyl and diethyl ester groups. This combination of functional groups makes it particularly useful as an intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C13H23NO6 |
|---|---|
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
diethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
Clave InChI |
ZKLVICYBRXLQIO-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C(=O)OCC)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



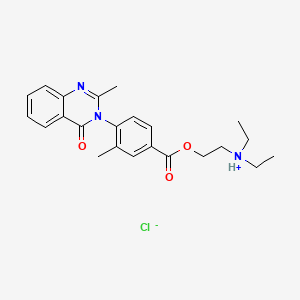
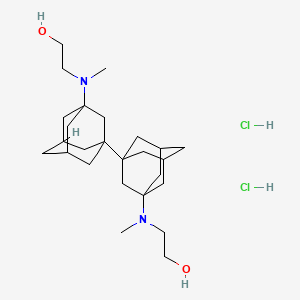
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)

